4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile
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Overview
Description
4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure This compound features a benzodioxole moiety, which is known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of a base such as sodium hydroxide, followed by reduction with lithium tetrahydroaluminate . The resulting intermediate undergoes further reactions to form the final spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile groups would yield corresponding amines, while substitution reactions could introduce various functional groups at the amino position.
Scientific Research Applications
4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile is not fully understood. its structural features suggest it may interact with biological targets such as enzymes or receptors. The benzodioxole moiety is known to modulate biological activity, potentially through interactions with proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Shares the benzodioxole moiety but lacks the spirocyclic structure.
6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Contains a benzodioxole moiety and nitrile groups but differs in the overall structure.
Uniqueness
The uniqueness of 4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure may enhance its stability and specificity in biological systems, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12N4O4 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2'-amino-6'-(1,3-benzodioxol-5-yl)spiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile |
InChI |
InChI=1S/C16H12N4O4/c17-6-14-12(9-1-2-10-11(5-9)22-8-21-10)15(14,7-18)16(20-13(14)19)23-3-4-24-16/h1-2,5,12H,3-4,8H2,(H2,19,20) |
InChI Key |
BKXNOGJDCAAKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC5=C(C=C4)OCO5)C#N |
Origin of Product |
United States |
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